

# Flow cytometry analysis of apoptosis induction by Milademetan tosylate hydrate.

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## Compound of Interest

Compound Name: *Milademetan tosylate hydrate*

Cat. No.: *B612073*

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## Flow Cytometry Analysis of Apoptosis Induction by Milademetan Tosylate Hydrate

### Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Milademetan tosylate hydrate** is an orally available, potent, and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] In many human cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] By binding to MDM2 at the p53-binding pocket, Milademetan effectively disrupts the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes, which in turn can induce cell cycle arrest, senescence, and apoptosis.[1][3] This mechanism makes Milademetan a promising therapeutic agent for the treatment of various cancers harboring wild-type TP53.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[4] One of the most common methods for detecting apoptosis by flow cytometry is the dual staining of cells with Annexin V and a vital dye such as Propidium Iodide (PI).[5] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[4] Propidium Iodide is a fluorescent intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[4] This dual-staining method allows for the differentiation of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

These application notes provide a detailed protocol for the analysis of apoptosis induced by **Milademetan tosylate hydrate** in cancer cells using Annexin V and PI staining followed by flow cytometry.

## Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from flow cytometry analysis of a p53 wild-type cancer cell line (e.g., SJSA-1 osteosarcoma) treated with increasing concentrations of **Milademetan tosylate hydrate** for 48 hours.

Table 1: Dose-Dependent Effect of **Milademetan Tosylate Hydrate** on Apoptosis Induction

Milademetan Concentration (nM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)	95.2 ± 2.1	2.5 ± 0.8	1.8 ± 0.5	0.5 ± 0.2
50	80.4 ± 3.5	12.1 ± 1.5	6.3 ± 1.1	1.2 ± 0.4
100	65.7 ± 4.2	20.8 ± 2.3	12.1 ± 1.8	1.4 ± 0.6
250	40.1 ± 5.1	35.6 ± 3.1	22.5 ± 2.9	1.8 ± 0.7
500	25.3 ± 4.8	45.2 ± 4.0	27.8 ± 3.5	1.7 ± 0.5

Table 2: Time-Course of Apoptosis Induction with 250 nM **Milademetan Tosylate Hydrate**

Time (hours)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
0	96.1 ± 1.9	2.1 ± 0.6	1.5 ± 0.4	0.3 ± 0.1
12	85.3 ± 2.8	9.8 ± 1.2	4.2 ± 0.9	0.7 ± 0.3
24	68.9 ± 3.9	18.5 ± 2.0	11.4 ± 1.6	1.2 ± 0.5
48	40.1 ± 5.1	35.6 ± 3.1	22.5 ± 2.9	1.8 ± 0.7
72	18.7 ± 4.5	30.2 ± 3.8	48.9 ± 5.2	2.2 ± 0.9

## Experimental Protocols

### Cell Culture and Treatment

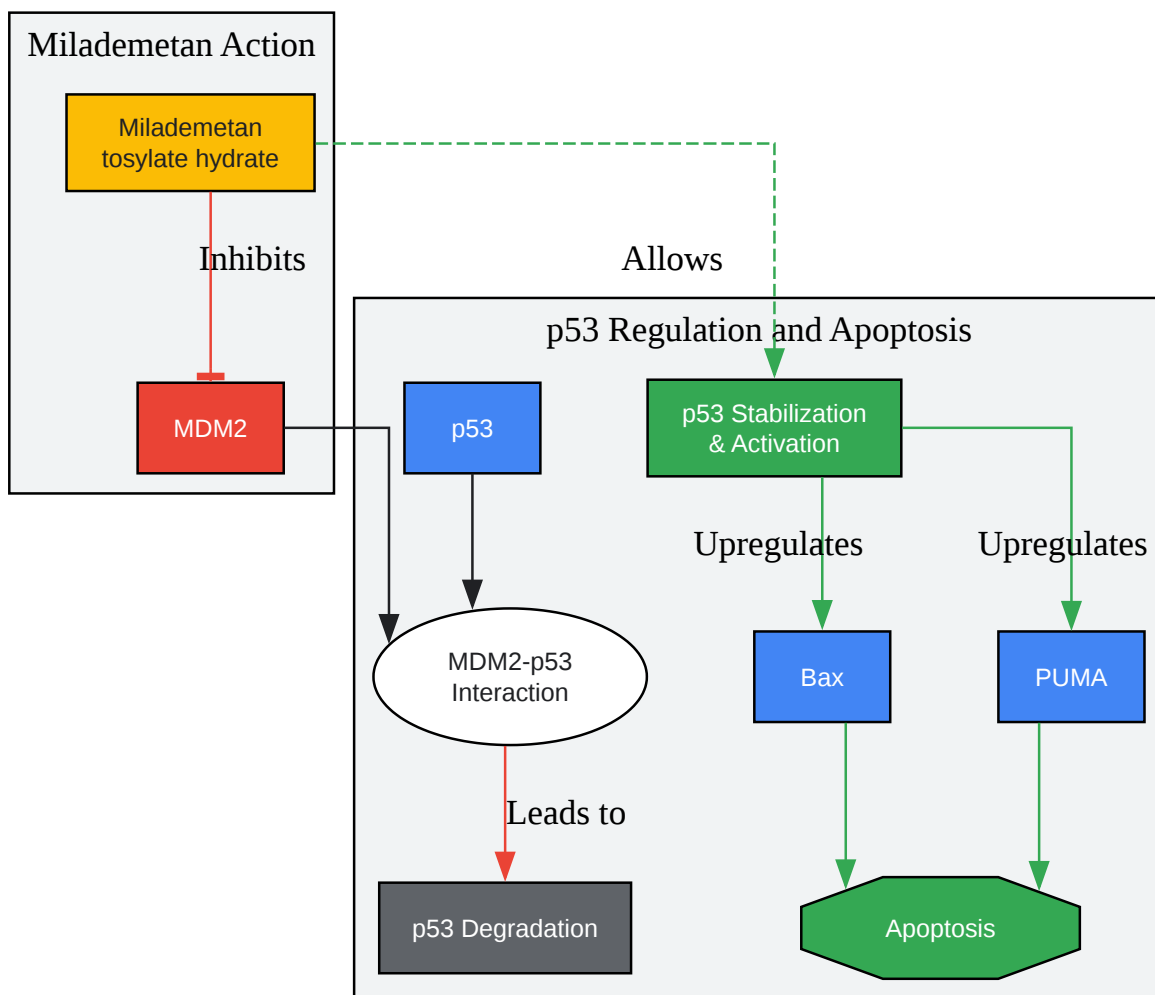
- Cell Line Selection: Utilize a cancer cell line with a known wild-type TP53 status (e.g., SJSA-1, HCT116, or a clinically relevant cell line).
- Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For suspension cells, seed at a density of  $0.5 \times 10^6$  cells/mL.
- Milademetan Preparation: Prepare a stock solution of **Milademetan tosylate hydrate** in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
- Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing the desired concentrations of **Milademetan tosylate hydrate** or vehicle control (e.g., DMSO at a concentration equivalent to the highest drug concentration).
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

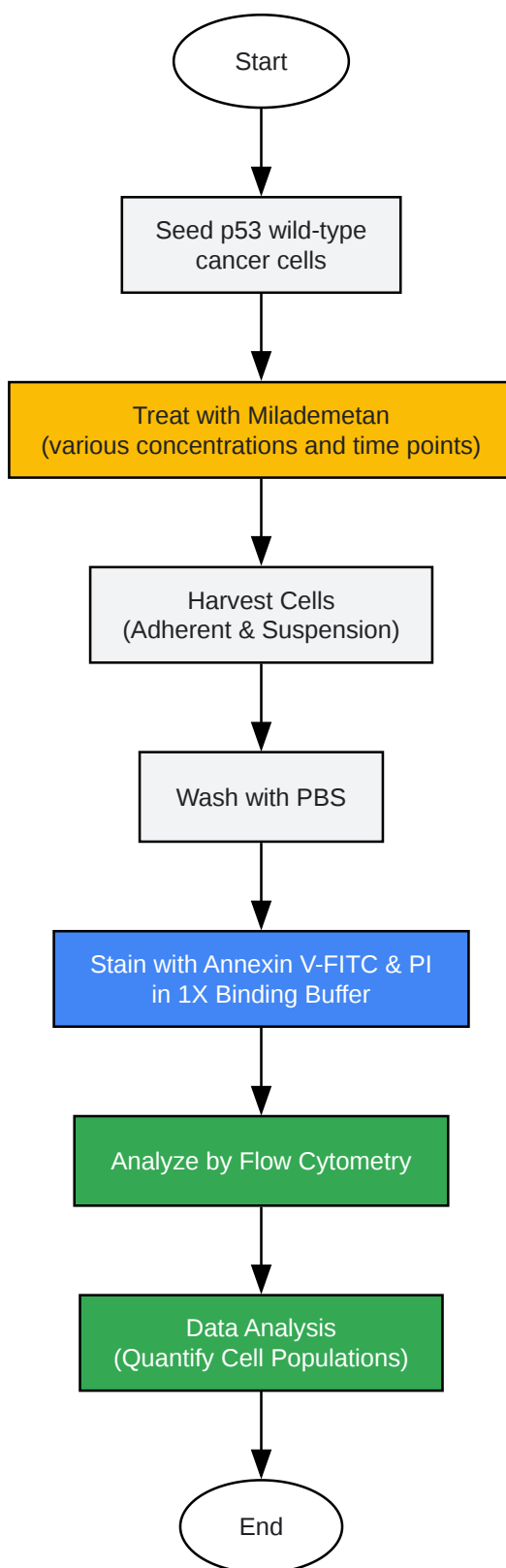
## Annexin V and Propidium Iodide Staining for Flow Cytometry

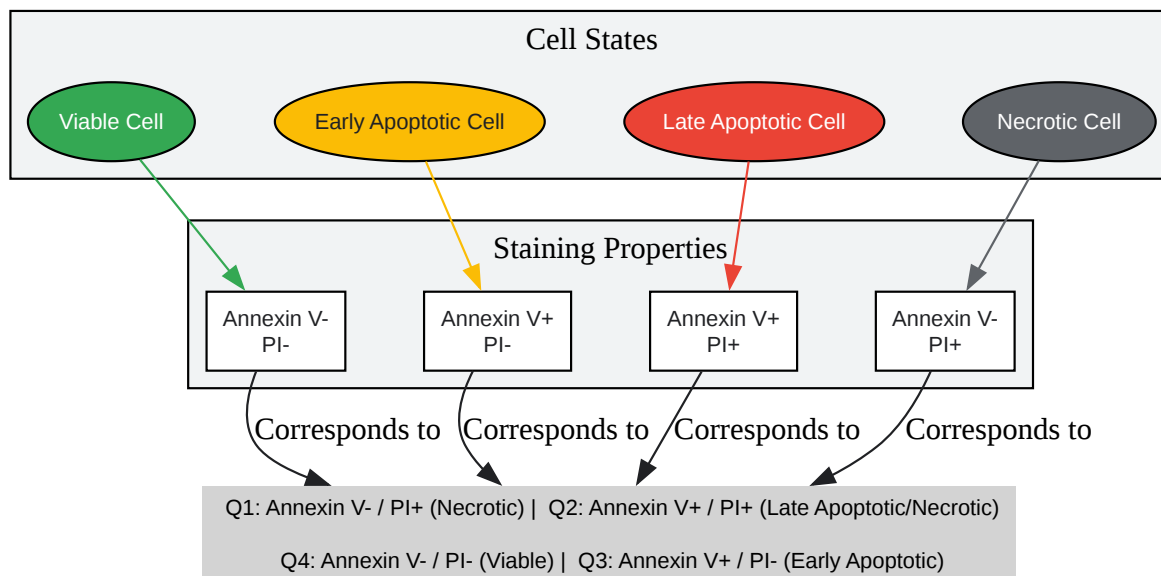
- Cell Harvesting:
  - Adherent Cells: Gently aspirate the culture medium (which may contain detached apoptotic cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the previously collected medium.
  - Suspension Cells: Directly collect the cells into a 15 mL conical tube.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Staining:
  - Transfer 100  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.
  - Add 5  $\mu$ L of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).
  - Add 5  $\mu$ L of Propidium Iodide (PI) solution (e.g., 50  $\mu$ g/mL).
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Sample Preparation for Flow Cytometry: After incubation, add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
  - Set up appropriate voltage settings and compensation using unstained, Annexin V-only stained, and PI-only stained control cells.

- Collect data for at least 10,000 events per sample.
- Analyze the data using appropriate software to gate on the cell population of interest and to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

## Mandatory Visualizations







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